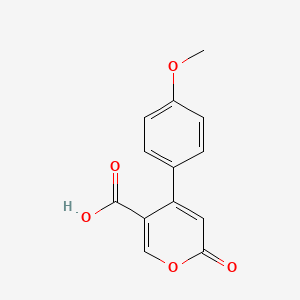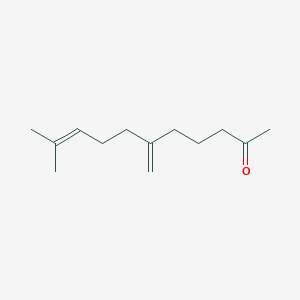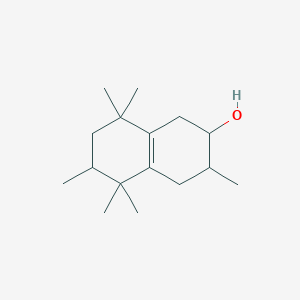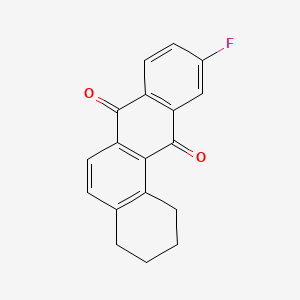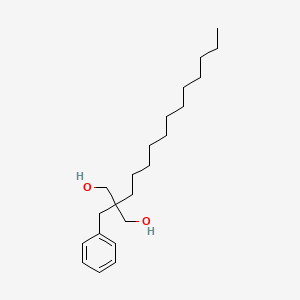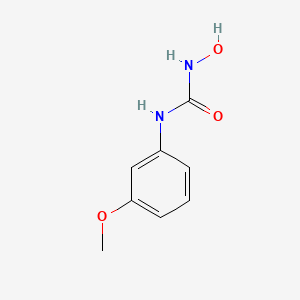
Urea, N-hydroxy-N'-(3-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-hydroxy-N’-(3-methoxyphenyl)- is an organic compound characterized by the presence of a urea moiety substituted with a hydroxy group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-hydroxy-N’-(3-methoxyphenyl)- typically involves the reaction of hydroxylamine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-methoxyphenyl isocyanate} + \text{hydroxylamine} \rightarrow \text{Urea, N-hydroxy-N’-(3-methoxyphenyl)-} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
Types of Reactions:
Oxidation: Urea, N-hydroxy-N’-(3-methoxyphenyl)- can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, typically in an alcoholic solvent.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of corresponding oximes or nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Urea, N-hydroxy-N’-(3-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Urea, N-hydroxy-N’-(3-methoxyphenyl)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Similar Compounds:
N-(3-Methoxyphenyl)urea: Similar structure but lacks the hydroxy group.
N-Hydroxyurea: Similar structure but lacks the methoxyphenyl group.
N-(3-Methoxyphenyl)-N’-hydroxyurea: Similar structure but with different substitution patterns.
Uniqueness: Urea, N-hydroxy-N’-(3-methoxyphenyl)- is unique due to the presence of both the hydroxy and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
| 110923-14-3 | |
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
1-hydroxy-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-4-2-3-6(5-7)9-8(11)10-12/h2-5,12H,1H3,(H2,9,10,11) |
Clave InChI |
SQTWOPXYZFUIIB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)

